molecular formula C10H9F3O3 B6306417 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 773102-04-8

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane

Cat. No.: B6306417
CAS No.: 773102-04-8
M. Wt: 234.17 g/mol
InChI Key: OOGVLFVNKYYZMK-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane is a fluorinated organic compound featuring a 1,3-dioxolane ring attached to a phenyl group substituted with a trifluoromethoxy (–OCF₃) moiety at the para position. This structure imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research . The trifluoromethoxy group, a strong electron-withdrawing substituent, influences electronic distribution on the aromatic ring, affecting reactivity and interaction with biological targets .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGVLFVNKYYZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane typically involves the reaction of 4-(trifluoromethoxy)phenylmagnesium bromide with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane serves as a building block in organic synthesis. Its utility is particularly noted in the development of new pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the compound's reactivity and selectivity in various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction reactions yield alcohols or alkanes.
  • Substitution : The trifluoromethoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Research

In biological contexts, this compound is utilized to explore the effects of trifluoromethoxy groups on biological activity and molecular interactions. Research has shown that compounds containing trifluoromethyl groups can significantly influence pharmacological properties such as:

  • Bioavailability : Enhanced lipophilicity leads to improved absorption in biological systems.
  • Metabolic Stability : The inert carbon-fluorine bond contributes to resistance against metabolic degradation .

Industrial Applications

In industrial settings, 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane is employed in the synthesis of specialty chemicals and materials with unique properties. Its application extends to:

  • Polymer Chemistry : It can be used as a comonomer in radical polymerization processes, producing well-defined copolymers with tunable degradability .
  • Agrochemicals : The compound's unique properties make it suitable for developing new agrochemical formulations that require specific efficacy profiles.

Case Study 1: Drug Development

Research has highlighted the role of trifluoromethyl-containing compounds in drug design. For instance, FDA-approved drugs containing trifluoromethyl groups have demonstrated enhanced therapeutic efficacy due to improved pharmacokinetics .

Case Study 2: Agrochemical Formulation

A study on agrochemicals revealed that incorporating trifluoromethoxy groups into herbicides increased their effectiveness against resistant plant species. This was attributed to the enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy moiety .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Features
2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane –OCF₃ at para position High lipophilicity; metabolic stability; electron-deficient aromatic ring
2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane –Br (ortho), –OCF₃ (para) Bromine increases steric bulk; enhanced halogen bonding potential
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane –Br (meta), –OCF₃ (para) Bromine at meta position alters spatial interactions; agrochemical applications
2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane –Cl (ortho), –CF₃ (para) Trifluoromethyl group increases lipophilicity; antimicrobial activity
2-(3,4-Difluorophenyl)-1,3-dioxolane –F (meta and para) Dual fluorine substitution enhances reactivity but lower metabolic stability
  • Trifluoromethoxy vs. Trifluoromethyl : The –OCF₃ group in the target compound provides stronger electron-withdrawing effects compared to –CF₃, altering resonance and charge distribution .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound LogP Water Solubility (mg/mL) Melting Point (°C)
2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane 3.2 0.15 98–102
2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane 3.8 0.08 115–118
2-(3,4-Difluorophenyl)-1,3-dioxolane 2.1 0.45 75–78
2-(4-Chlorophenyl)-1,3-dioxolane 2.7 0.20 85–88
  • The trifluoromethoxy group increases LogP by ~1 unit compared to chlorinated analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Brominated derivatives (e.g., ) exhibit higher melting points due to increased molecular symmetry and crystal packing efficiency.

Biological Activity

2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which could influence their pharmacokinetics and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane may be attributed to its structural similarity to other compounds that interact with various biomolecules. Notably:

  • Target Interactions : Similar compounds have been shown to interact with tryptophan synthase and other enzymes, potentially affecting amino acid metabolism.
  • Disruption of Cellular Processes : Compounds with comparable structures can disrupt ATP synthesis by altering proton gradients across cell membranes, leading to significant cellular effects such as depolymerization of microtubules.
  • Oxidative Phosphorylation : The trifluoromethoxy group may influence mitochondrial functions, impacting oxidative phosphorylation pathways.

The biochemical properties of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane are not extensively characterized; however, insights can be drawn from studies on similar compounds:

  • Cellular Effects : Compounds with similar structures have been reported to influence cell signaling pathways, gene expression, and metabolism. The specific cellular effects of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane remain to be fully elucidated.
  • Molecular Mechanism : Potential mechanisms include binding interactions with enzymes or proteins, leading to inhibition or activation of various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitubercular Activity : Derivatives containing the trifluoromethoxy group have demonstrated significant antitubercular activity against Mycobacterium tuberculosis (Mtb), with some compounds exhibiting improved efficacy compared to their parent molecules. For instance, certain derivatives showed aerobic whole-cell activity at concentrations as low as 40 nM .
  • Inhibitory Effects on Enzymes : Research has shown that compounds with similar substituents can inhibit enzymes such as cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15). These compounds exhibited moderate cytotoxicity against cancer cell lines like MCF-7 .
  • Structure-Activity Relationship (SAR) : Studies on SAR indicate that modifications in the phenyl moiety can significantly affect inhibitory potency against various targets. For example, introducing different substituents can either enhance or diminish biological activity depending on their electronic properties .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 ValueRemarks
PA-824Antitubercular40 nM (aerobic)Enhanced solubility and stability
3bCOX-2 InhibitionIC50 = 10.4 μMModerate inhibitory effect
3eLOX InhibitionIC50 = 5.4 μMDual inhibitory effect
YCZ seriesBR Biosynthesis InhibitionIC50 = 0.21 μMSignificant inhibitory activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Buchwald coupling of intermediates like 2-[2-bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane with amines (e.g., N-methylpiperazine), followed by acetal deprotection under acidic conditions . Optimization includes using palladium catalysts (e.g., Pd(0)) and inert atmospheres to enhance yield. Reaction temperature (e.g., 75°C in acetonitrile with K₂CO₃) and stoichiometric ratios (e.g., 2 eq of phenol derivatives) are critical for minimizing side products .

Q. How can researchers confirm the structural integrity of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the dioxolane ring and trifluoromethoxy substituent. X-ray crystallography, as demonstrated in analogous dioxolane derivatives, provides unambiguous confirmation of stereochemistry and bond angles . Gas chromatography (GC) with >97% purity thresholds ensures minimal impurities .

Q. What safety protocols are recommended for handling 1,3-dioxolane derivatives in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and ventilated hoods, to avoid inhalation of vapors or dust. Avoid contact with skin, as some dioxolanes may form reactive intermediates. Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation . Spill containment measures include using chemical absorbents and avoiding drainage systems .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the reactivity of 1,3-dioxolane derivatives in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group enhances electrophilic aromatic substitution reactivity, facilitating coupling at the para position. However, steric hindrance may reduce yields in Buchwald or Heck reactions unless optimized with bulky ligands (e.g., XPhos) . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic rotational isomerism in the dioxolane ring. Variable-temperature NMR (VT-NMR) can identify conformational equilibria. Compare experimental data with computational predictions (e.g., Gaussian-optimized structures) to validate assignments .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane in medicinal chemistry?

  • Methodological Answer : Replace the trifluoromethoxy group with bioisosteres (e.g., methoxy, chloro) to assess pharmacokinetic effects. Test derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) using in vitro assays. Correlate electronic properties (Hammett σ constants) with inhibitory activity .

Q. What mechanistic insights explain the stability of 2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane under acidic or basic conditions?

  • Methodological Answer : The dioxolane ring is acid-labile due to oxonium ion formation but stable in mild bases. Hydrolysis rates can be quantified via HPLC under varying pH. Compare with analogs (e.g., 4,4,5,5-tetramethyl-substituted dioxolanes) to assess steric/electronic effects on stability .

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